(2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide
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Description
Scientific Research Applications
Synthesis and Chemical Applications
- (2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide has been used in the synthesis of various chemical compounds. For example, it reacts with carbonyl compounds in the presence of sulfuric acid and aroyl chlorides in the presence of pyridine to give corresponding 2,3-dihydro-4H-1,3-selenazin-4-ones and 4H-1,3-selenazin-4-ones (Yokoyama et al., 1986).
Biochemical and Medicinal Applications
- In the biochemical and medicinal field, derivatives of (2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide have shown promise. For instance, 2-cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide was used in synthetic paths to produce novel compounds investigated for their antioxidant activity. Some of these compounds exhibited significant activities, highlighting their potential in designing biologically active molecules (Mohamed & El-Sayed, 2019).
Agricultural Applications
- The agricultural sector also benefits from compounds derived from (2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide. For example, 2-cyano-3-substituted-pyridinemethylaminoacrylates synthesized from it were evaluated as herbicidal inhibitors of photosystem II (PSII) electron transport, showing excellent herbicidal activities, and thus providing new avenues for the development of herbicides (Wang et al., 2003).
Industrial and Environmental Applications
- In industrial and environmental applications, new acrylamide derivatives, including 2-cyano derivatives, have been studied for their effectiveness as corrosion inhibitors in various solutions. These studies are crucial for understanding how to protect metals like copper from corrosion, thereby extending their lifespan in industrial settings (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-2-cyano-N-pyridin-2-yl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c14-9-10(8-11-4-3-7-18-11)13(17)16-12-5-1-2-6-15-12/h1-8H,(H,15,16,17)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKPGXDCYDSBOD-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=CC2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26657621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide |
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